4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
Description
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing sulfur and nitrogen) oxidized to a 1,1-dioxide (sulfone) moiety, substituted at the 4-position with a 2-chloropyrimidin-4-yl group. For example, it has been utilized as a key intermediate in the synthesis of BMS-955176, a second-generation HIV-1 maturation inhibitor with broad-spectrum antiviral activity . The chloropyrimidine substituent contributes to its bioactivity by enhancing binding affinity to viral targets through halogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C8H10ClN3O2S |
|---|---|
Molecular Weight |
247.70 g/mol |
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H10ClN3O2S/c9-8-10-2-1-7(11-8)12-3-5-15(13,14)6-4-12/h1-2H,3-6H2 |
InChI Key |
NTSWPKZYZFEZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
Key Synthetic Steps and Conditions
Preparation of Thiomorpholine 1,1-dioxide
A crucial intermediate is thiomorpholine 1,1-dioxide. According to a patented method, thiomorpholine is oxidized under controlled conditions using potassium permanganate in aqueous medium with stepwise addition to improve oxidation efficiency and safety. The amino group of thiomorpholine is often protected during oxidation to prevent side reactions. After oxidation, acid hydrolysis with concentrated hydrochloric acid yields thiomorpholine 1,1-dioxide hydrochloride salt, which can be recrystallized from ethanol for purification. The yield of this step is typically very high, around 99%.
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Oxidation of amino-protected thiomorpholine | Potassium permanganate, water, stepwise addition | Controlled addition to avoid oxygen release and heat spikes | High conversion |
| Acid hydrolysis | Concentrated HCl, room temperature | Conversion to thiomorpholine 1,1-dioxide hydrochloride salt | ~99 |
Chlorination of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide
For introduction of the chlorine substituent on the ethyl side chain, 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide can be treated with thionyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) at 0–40 °C overnight. This converts the hydroxyethyl group to a chloroethyl group, yielding 4-(2-chloroethyl)thiomorpholine 1,1-dioxide with about 74% yield after purification by column chromatography.
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Chlorination | Thionyl chloride, DCM, DMF catalyst, 0–40 °C, overnight | Converts hydroxyethyl to chloroethyl | 74 |
Coupling with 2-Chloropyrimidine
The key step to obtain this compound involves coupling the thiomorpholine 1,1-dioxide moiety with a 2-chloropyrimidine derivative. This is typically done via nucleophilic aromatic substitution where the thiomorpholine nitrogen attacks the pyrimidine ring at the 4-position. The reaction conditions require heating in an appropriate solvent such as n-butanol under pressure (sealed vessel) at elevated temperatures (145–150 °C) for 30–40 minutes to achieve good yields.
Oxidation of the thiomorpholine sulfur to the 1,1-dioxide form can be achieved either before or after coupling. Oxidizing agents such as meta-chloroperoxybenzoic acid (MCPBA) or potassium peroxymonosulfate (Oxone®) are used to convert thiomorpholine derivatives to the corresponding 1-oxide or 1,1-dioxide in good yields (~75%).
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents & Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Amino-protected thiomorpholine | Potassium permanganate, water, stepwise addition | Controlled oxidation | High |
| 2 | Thiomorpholine 1,1-dioxide hydrochloride | Concentrated HCl, room temp, recrystallization in ethanol | High purity salt | ~99 |
| 3 | 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide | Starting material for chlorination | - | - |
| 4 | 4-(2-chloroethyl)thiomorpholine 1,1-dioxide | Thionyl chloride, DCM, DMF catalyst, 0–40 °C overnight | Chlorination of hydroxyethyl | 74 |
| 5 | Coupling with 2-chloropyrimidine | Sealed vessel, n-butanol, 145–150 °C, 30–40 min | Nucleophilic aromatic substitution | Moderate to high |
| 6 | Oxidation to 1,1-dioxide (if post-coupling) | MCPBA or Oxone® | Converts thiomorpholine to 1,1-dioxide | ~75 |
Research Discoveries and Optimization Insights
Stepwise Oxidation : Dividing potassium permanganate addition into multiple portions during oxidation of thiomorpholine protects against rapid heat release and oxygen evolution, improving safety and reaction control.
Use of Protecting Groups : Protecting amino groups during oxidation prevents undesired side reactions and ensures high selectivity for sulfur oxidation.
Chlorination Efficiency : Thionyl chloride with catalytic DMF in dichloromethane at low temperature is effective for converting hydroxyethyl to chloroethyl groups with good yield and purity.
High-Temperature Coupling : The nucleophilic aromatic substitution on chloropyrimidine requires elevated temperature and sealed vessel conditions to overcome the aromatic ring's low reactivity.
Oxidation Agents : MCPBA and Oxone® are both effective for oxidizing thiomorpholine sulfur to 1,1-dioxide, offering flexibility in synthetic route design.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 2-chloropyrimidine moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. This reaction is pivotal for generating derivatives with enhanced biological activity.
Example Reactions:
Mechanistic Insight:
-
The chlorine atom at the 2-position is replaced by nucleophiles (e.g., amines) via a two-step addition-elimination mechanism.
-
Steric and electronic effects influence substitution rates; electron-rich amines react faster due to enhanced nucleophilicity .
Oxidation of the Thiomorpholine Moiety
The thiomorpholine 1,1-dioxide group can undergo further oxidation under controlled conditions, modifying its electronic properties.
Key Findings:
Impact on Bioactivity:
-
Oxidation to sulfone derivatives (e.g., 7t ) enhances kinase inhibitory potency by improving hydrogen-bonding interactions with target enzymes .
Suzuki-Miyaura Cross-Coupling
The chloropyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.
Representative Protocol:
| Reagents | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 80°C, DME/H₂O | 2-Arylpyrimidine derivatives | 65–85% | FAK inhibitors |
Structural Advantage:
-
The chlorine atom serves as a leaving group, facilitating coupling with boronic acids to introduce aromatic groups that enhance target binding .
Reduction Reactions
The nitro groups in intermediates derived from this compound are reduced to amines, critical for synthesizing bioactive molecules.
Example:
| Reduction Method | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Iron filings, NH₄Cl in EtOH/H₂O | Nitrobenzamide derivative | Amino-substituted intermediate | 80% |
Utility:
-
Reduced amines serve as precursors for further functionalization, such as amide bond formation or alkylation .
Functionalization via Alkylation
The sulfone group in the thiomorpholine ring can act as a directing group for regioselective alkylation.
Case Study:
Scientific Research Applications
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Impact: The 2-chloropyrimidin-4-yl group in the target compound enhances antiviral activity compared to propargyl or benzylamino substituents, which are associated with antimicrobial or kinase-inhibitory roles .
- Synthesis Flexibility: Oxidation methods vary (e.g., MCPBA for propargyl derivatives vs. Oxone® for benzylamino analogues ), affecting yield and scalability. The target compound’s synthesis employs NaOH-mediated hydrolysis for final activation .
Antimicrobial Activity
- Propargyl Derivatives : 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide derivatives (e.g., 1,2,3-triazoles) exhibit MIC values of 8–64 µg/mL against Bacillus subtilis and Candida albicans, attributed to the triazole moiety’s membrane disruption .
- Amide Derivatives : Thiomorpholine carboxylate amides show moderate antifungal activity (MIC: 32–128 µg/mL) against Aspergillus niger, likely due to increased lipophilicity from tert-butyl groups .
Antiviral Activity
- The target compound’s derivative, BMS-955176, inhibits HIV-1 maturation with an EC₅₀ of 2.8 nM, outperforming first-generation inhibitors by avoiding capsid protein polymorphisms .
Kinase Inhibition
Physicochemical and Spectral Comparisons
Notes:
Biological Activity
4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiomorpholine derivatives, characterized by a thiomorpholine ring and a chloropyrimidine substituent. Its molecular formula is C7H8ClN3O2S, and it features a 1,1-dioxide functional group that enhances its reactivity and biological activity.
The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. The presence of the chloropyrimidine moiety suggests potential inhibition of various kinases or other proteins involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes related to metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that thiomorpholine derivatives exhibit significant antimicrobial properties. Studies have shown that modifications on the thiomorpholine ring can enhance activity against various bacterial strains.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition.
Case Studies and Research Findings
Several studies have reported on the biological activities of related thiomorpholine compounds:
- Inhibition of Kinases : A study identified thiomorpholine derivatives with potent inhibitory activity against focal adhesion kinase (FAK), with IC50 values as low as 1.27 nM for certain analogs . This suggests that this compound could similarly affect FAK signaling pathways.
- Cholinesterase Inhibition : Research on related compounds has shown dual activity as cholinesterase inhibitors . The structure-activity relationship (SAR) analysis indicated that substitutions on the pyrimidine ring significantly influence inhibitory potency.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant effects, which may contribute to their therapeutic efficacy in conditions like neurodegenerative diseases .
Data Table: Biological Activities of Thiomorpholine Derivatives
Q & A
Basic: What are the key considerations for synthesizing 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide in a laboratory setting?
Methodological Answer:
The synthesis typically involves oxidation of the thiomorpholine sulfur atom to the sulfone group. A common approach uses meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours . Critical considerations include:
- Stoichiometry : Use a 3:1 molar ratio of MCPBA to thiomorpholine precursor to ensure complete oxidation.
- Temperature Control : Maintain 0°C during reagent addition to minimize side reactions.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is often required to isolate the sulfone product.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, thiomorpholine sulfone signals at δ 3.0–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHClNOS: 246.0164).
- Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm (S=O symmetric/asymmetric stretching) and 1550–1600 cm (C-Cl vibrations) .
Advanced: How do substituents on the pyrimidine ring influence the reactivity of thiomorpholine 1,1-dioxide derivatives?
Methodological Answer:
Substituent effects can be systematically studied via:
- Electronic Modulation : Electron-withdrawing groups (e.g., -Cl at the 2-position) enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- Steric Screening : Bulky substituents may hinder access to reactive sites, requiring optimized reaction conditions (e.g., higher temperatures or polar solvents).
- Biological Activity : Analogous compounds with methoxy or aryl groups show varied binding affinities in enzyme inhibition studies, suggesting structure-activity relationships (SAR) can guide therapeutic applications .
Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (PDA) and MS coupling to separate and identify impurities (e.g., unoxidized thiomorpholine or chloropyrimidine byproducts).
- Limit of Detection (LOD) : Calibrate using spiked samples; typical LOD for sulfone impurities is ≤0.1% with C18 columns and acetonitrile/water mobile phases .
- X-ray Crystallography : For unambiguous confirmation of crystal structure and purity, particularly if the compound is intended for crystallographic studies or patent applications.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and reactions.
- First Aid : In case of skin contact, wash immediately with water for 15 minutes; consult a physician and provide the safety data sheet (SDS) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, and enzyme concentrations) against published protocols.
- Meta-Analysis : Compare datasets across studies to identify outliers or methodological variability (e.g., differences in cell lines or assay endpoints).
- Computational Modeling : Use molecular docking or QSAR models to predict binding modes and reconcile discrepancies in inhibitory potency .
Basic: What solvents and conditions optimize the stability of this compound during storage?
Methodological Answer:
- Storage : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent moisture absorption and photodegradation.
- Compatible Solvents : DMSO or acetonitrile for long-term stability; avoid protic solvents (e.g., water or alcohols) to prevent hydrolysis.
- Stability Monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: What strategies improve the yield of multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., chloropyrimidine precursors) to identify yield-limiting steps.
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to enhance efficiency in coupling reactions.
- DoE (Design of Experiments) : Apply factorial design to optimize variables like temperature, solvent polarity, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
